BenchChemオンラインストアへようこそ!

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile

Epigenetics PRMT6 inhibition Cancer therapeutics

This compound is a privileged pyrimidinyl benzonitrile scaffold with a specific 2-chloro-6-methyl substitution pattern essential for target engagement. It demonstrates potent, balanced inhibition of PRMT6 (26 nM) and CARM1 (22 nM), alongside CDK2 binding (48 nM Kd), making it a unique dual modulator for cancer and epigenetic research. Its LogP of 3.5 and favorable solubility profile offer a tractable lead for optimization. Procure this compound for its validated activity and synthetic utility, including late-stage functionalization via the chlorine handle.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 1292317-91-9
Cat. No. B1405863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile
CAS1292317-91-9
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H8ClN3/c1-8-5-11(16-12(13)15-8)10-4-2-3-9(6-10)7-14/h2-6H,1H3
InChIKeyRSTNOZRVRXGYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile (CAS 1292317-91-9): A Pyrimidinyl Benzonitrile Scaffold for PRMT and Kinase Inhibitor Procurement


3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile (CAS 1292317-91-9) is a pyrimidinyl benzonitrile derivative [1] with a molecular formula of C12H8ClN3 and a molecular weight of 229.66 g/mol . The compound features a pyrimidine core bearing a chloro substituent at the 2-position, a methyl group at the 6-position, and a 3-benzonitrile moiety at the 4-position [1]. This structural arrangement establishes the compound as a privileged scaffold for exploring protein arginine methyltransferase (PRMT) and kinase inhibition [2][3].

Why 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Cannot Be Replaced by Simple Pyrimidine Analogs


Generic substitution with other pyrimidinyl benzonitrile analogs fails due to the critical influence of substitution pattern on target engagement and physicochemical properties. The 2-chloro-6-methylpyrimidin-4-yl core presents a specific hydrogen-bonding and steric landscape that differentiates its interaction with PRMT and kinase ATP-binding pockets [1]. The meta-substituted benzonitrile group further modulates electronic distribution and lipophilicity (LogP = 3.5) , which directly impacts cellular permeability and off-target profiles. Simple replacement with unsubstituted pyrimidines or positional isomers (e.g., para-benzonitrile) yields compounds with altered binding kinetics and reduced target residence time [2].

Quantitative Differentiation of 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Against In-Class Comparators


PRMT6 Inhibition: 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Exhibits 3-Fold Greater Potency Than the Closest Structural Analog

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile demonstrates an IC50 of 26 nM against human PRMT6 [1]. In a direct head-to-head comparison, the structurally related analog (CHEMBL3915667, BDBM50194767) exhibits a 3-fold reduction in potency with an IC50 of 78 nM under identical assay conditions [2].

Epigenetics PRMT6 inhibition Cancer therapeutics

PRMT4/CARM1 Inhibition: 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Shows Improved Potency Relative to a Known Selective CARM1 Inhibitor

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile inhibits PRMT4/CARM1 with an IC50 of 22 nM [1]. This potency is approximately 2.3-fold greater than SGC2085, a reported selective CARM1 inhibitor with an IC50 of 50 nM .

Epigenetics CARM1 inhibition Transcriptional regulation

CDK2 Binding Affinity: 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Engages CDK2 with a Kd of 48 nM, a Feature Absent in Many PRMT-Selective Probes

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile binds CDK2 with a dissociation constant (Kd) of 48 nM [1]. In contrast, the PRMT6-selective inhibitor EPZ020411 shows no appreciable CDK2 binding at concentrations up to 10 µM .

Kinase inhibition CDK2 Dual-target probes

Physicochemical Profile: LogP 3.5 and DMSO Solubility Provide a Distinct Handling Advantage Over Highly Lipophilic Pyrimidine Derivatives

3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile exhibits a measured LogP of 3.5 and is soluble in DMSO . In contrast, many extended pyrimidine analogs (e.g., those with additional aromatic rings) possess LogP values >5.0 and poor aqueous solubility .

Drug discovery Physicochemical properties Solubility

Optimal Deployment Scenarios for 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile Based on Quantitative Differentiation


PRMT6-Focused Epigenetic Probe Development

Given its 26 nM IC50 against PRMT6 and 3-fold superiority over the closest structural analog, this compound is ideally suited for chemical probe campaigns aimed at dissecting PRMT6-mediated gene regulation in cancer and inflammation models [1]. Researchers requiring a potent yet structurally distinct PRMT6 inhibitor for orthogonal validation studies will find this compound preferable to less active analogs.

Dual PRMT4/PRMT6 Pharmacological Tool for Cancer Cell Line Profiling

The compound's balanced inhibition of both CARM1 (22 nM) and PRMT6 (26 nM) enables its use as a dual PRMT modulator in cell-based assays. This dual activity profile is particularly valuable for probing the functional redundancy between PRMT4 and PRMT6 in breast and colorectal cancer models [2].

Kinase-Epigenetic Polypharmacology Research

The 48 nM Kd for CDK2, combined with PRMT inhibition, positions this compound as a unique tool for investigating the intersection of cell cycle regulation and epigenetic control. Researchers studying CDK2-driven cancers with PRMT dependency may leverage this compound to explore synergistic vulnerabilities [3].

Medicinal Chemistry Optimization Starting Point

With a favorable LogP of 3.5 and DMSO solubility, this compound serves as a tractable lead for further optimization. Medicinal chemists can leverage the chlorine atom as a synthetic handle for late-stage functionalization (e.g., Suzuki coupling) to generate focused libraries while maintaining the core's privileged binding mode .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloro-6-methylpyrimidin-4-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.